molecular formula C14H14N6O3S B2383306 N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251684-94-2

N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2383306
CAS No.: 1251684-94-2
M. Wt: 346.37
InChI Key: UKFTYPUTZHRKAZ-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied, and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The structure of similar compounds was established by means of an elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with potassium cyanide in DMF or with zinc (II) cyanide in the presence of a tetrakis (triphenylphosphine)palladium catalyst (Pd (PPh3)4) in NMP only led to a slow decomposition of the starting bromide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the presence of a cyano group in compound 2 was evidenced by the appearance of a band at 2233 cm -1 in the IR spectrum and an intense signal in the 13 С NMR spectrum (δ = 119.3) .

Scientific Research Applications

Antibacterial and Anticancer Activities

Compounds with structures related to benzo[c][1,2,5]thiadiazole have been investigated for their antibacterial and anticancer properties. For instance, analogs containing benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Synthesis and Structural Studies

The synthesis and structural characterization of compounds incorporating benzo[c][1,2,5]thiadiazole and related structures have been a focus of research. Studies include the synthesis of metal complexes of heterocyclic sulfonamide derivatives, which have shown strong carbonic anhydrase inhibitory properties. These complexes have been thoroughly characterized, indicating potential applications in enzyme inhibition and therapeutic development (Büyükkıdan et al., 2013).

Anti-inflammatory and Analgesic Properties

Derivatives incorporating thiadiazole and pyrazole structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds have shown significant activity, suggesting their potential use in developing new treatments for inflammatory conditions (Kumar, 2022).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds using thiadiazole derivatives as building blocks has revealed their versatility in creating various target structures with antimicrobial properties. This highlights the role of such compounds in medicinal chemistry for generating new therapeutic agents (Elmagd et al., 2017).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as n,n-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline, have been used in the design of sensitive fluorescent immunosensors .

Mode of Action

It’s known that compounds with a similar structure exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Compounds with a similar structure have been used in the design of sensitive fluorescent immunosensors, suggesting that they may interact with biochemical pathways related to immune response .

Pharmacokinetics

Compounds with a similar structure, such as fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, exhibit high stability, high porosity, and high fluorescence performance . These properties suggest that they may have good bioavailability.

Result of Action

Compounds with a similar structure have been used in the design of sensitive fluorescent immunosensors, suggesting that they may have the ability to detect specific targets in a cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, compounds with a similar structure, such as fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, exhibit high stability, suggesting that they may be resistant to various environmental conditions .

Properties

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c1-20-7-8(14(17-20)23-2)13(22)15-6-11(21)16-9-4-3-5-10-12(9)19-24-18-10/h3-5,7H,6H2,1-2H3,(H,15,22)(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFTYPUTZHRKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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